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Compound of Interest

Compound Name: (R)-(+)-2-Phenyl-1-propanol

Cat. No.: B096170 Get Quote

Introduction
In the fields of pharmaceutical development, fine chemical synthesis, and metabolomics, the

unambiguous structural elucidation of chiral molecules is paramount. (R)-(+)-2-Phenyl-1-
propanol (C₉H₁₂O), a chiral primary alcohol, serves as a valuable building block in asymmetric

synthesis. Its precise characterization is essential for ensuring stereochemical purity and

understanding its role in complex chemical systems. This technical guide provides an in-depth

analysis of the key spectroscopic techniques used to characterize (R)-(+)-2-Phenyl-1-
propanol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the causal

relationships between molecular structure and spectral output. The protocols described herein

are designed to be self-validating, ensuring researchers can confidently reproduce and

interpret their own findings. Note that while the focus is on the (R)-enantiomer, the

spectroscopic data presented (NMR in an achiral solvent, IR, MS) is identical to that of its (S)-

enantiomer and the racemic mixture (CAS No. 1123-85-9)[1].

Molecular Structure
The structural arrangement of (R)-(+)-2-Phenyl-1-propanol, with a phenyl group and a

hydroxymethyl group attached to the chiral center (C2), gives rise to a distinct spectroscopic

fingerprint.
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Caption: Molecular structure of 2-Phenyl-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of

atoms in a molecule. For 2-Phenyl-1-propanol, both ¹H and ¹³C NMR provide definitive

information about its structure.

¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum reveals the number of distinct proton environments and their

neighboring protons through chemical shifts, integration, and signal multiplicity. The asymmetry

of the molecule ensures that all protons, except for those on the phenyl ring which may

overlap, are chemically distinct.

Predicted and Experimental Data Summary

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity Integration

-CH₃ (C3) ~1.25 Doublet (d) 3H

-OH Variable (~1.5-2.5) Singlet (s, broad) 1H

-CH- (C2) ~2.95 Sextet or Multiplet 1H

-CH₂- (C1) ~3.65 Doublet (d) 2H

Aromatic (-C₆H₅) 7.20 - 7.40 Multiplet (m) 5H

Data synthesized from

predicted spectra and

typical values for

similar structures.[2]

[3]

Expertise & Causality:

The methyl protons (-CH₃) appear as a doublet because they are coupled to the single

proton on the chiral center (C2).
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The methine proton (-CH-) at C2 is coupled to both the methyl group (3 protons) and the

methylene group (2 protons), theoretically leading to a complex multiplet. However, it often

appears as a sextet. Its downfield shift (~2.95 ppm) is due to the deshielding effect of the

adjacent phenyl ring.

The methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center. They are

coupled to the C2 proton, resulting in a doublet. Their proximity to the electronegative

oxygen atom shifts them further downfield (~3.65 ppm)[2].

The aromatic protons appear as a complex multiplet in the typical aromatic region (7.20-7.40

ppm).

Sample Preparation Data Acquisition Data Processing

Dissolve ~15mg
in 0.6mL CDCl₃

Transfer to
NMR Tube

Insert into
Spectrometer (≥400 MHz) Lock, Tune, Shim Acquire Spectrum Fourier Transform Phase & Baseline

Correction
Reference to
TMS (0 ppm)

Click to download full resolution via product page

Caption: Standard workflow for NMR sample analysis.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh 10-20 mg of (R)-(+)-2-Phenyl-1-propanol and

dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

clean vial.

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock the field

frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to

achieve optimal homogeneity.

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A pulse angle of 30-

45°, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical

starting points.
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Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier

transform. Perform phase and baseline corrections. Calibrate the chemical shift scale by

setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.

Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to

confirm the structure.

¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon

environment, offering a clear map of the molecule's carbon backbone.

Data Summary

Carbon Assignment Chemical Shift (δ, ppm)

-CH₃ (C3) ~17.5

-CH- (C2) ~45.0

-CH₂- (C1) ~68.5

Aromatic (C-ipso) ~142.0

Aromatic (C-ortho, meta, para) ~126.0 - 129.0

Data obtained from SpectraBase and

synthesized from known values.[1]

Expertise & Causality:

The aliphatic carbons (C1, C2, C3) are well-resolved. The C1 carbon, bonded to the oxygen,

is the most deshielded of the three (~68.5 ppm).

The aromatic carbons show a cluster of signals between 126-129 ppm for the protonated

carbons, while the quaternary ipso-carbon (the one attached to the propyl chain) is shifted

further downfield (~142.0 ppm) and typically has a lower intensity.

Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrument Setup: On the same spectrometer, switch the nucleus probe to ¹³C.

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g.,

zgpg30). A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H

NMR due to the low natural abundance of the ¹³C isotope.

Processing & Analysis: Process the data similarly to the ¹H spectrum. Reference the

spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. The spectrum of 2-Phenyl-1-propanol is dominated by features characteristic of its

alcohol and aromatic components.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch Aromatic

2980 - 2850 C-H stretch Aliphatic

1600, 1495, 1450 C=C stretch Aromatic Ring

1050 - 1000 C-O stretch Primary Alcohol

Data obtained from PubChem

and general IR correlation

tables.[1][4]

Expertise & Causality:

The most prominent feature is the broad O-H stretching band centered around 3350 cm⁻¹.

Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules.
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The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while

the peaks just below 3000 cm⁻¹ correspond to aliphatic C-H stretches of the propyl chain.

The presence of the C-O stretch around 1030 cm⁻¹ confirms the primary alcohol

functionality[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂,

H₂O) and instrument-related signals.

Sample Application: Place a single drop of neat (R)-(+)-2-Phenyl-1-propanol directly onto

the ATR crystal.

Acquisition: Lower the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Scan: Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to obtain a high-quality

spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft lab wipe.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-

energy technique that induces reproducible fragmentation.

Key Mass Spectrometry Data (EI-MS)
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m/z (Mass/Charge) Proposed Fragment Significance

136 [C₉H₁₂O]⁺• Molecular Ion (M⁺•)

105 [C₈H₉]⁺ [M - CH₂OH]⁺

91 [C₇H₇]⁺ Tropylium ion

77 [C₆H₅]⁺ Phenyl cation

Data obtained from PubChem

and MassBank databases for

2-phenyl-1-propanol.[1][5]

Expertise & Causality: The molecular ion peak at m/z = 136 confirms the molecular weight of

the compound (136.19 g/mol )[1][6]. The fragmentation is driven by the formation of stable

carbocations.

Base Peak (m/z 105): The most intense peak (base peak) in the spectrum is at m/z 105. This

corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular

ion. This fragmentation is favorable as it produces a stable secondary benzylic

carbocation[1][5].

Tropylium Ion (m/z 91): A peak at m/z 91 is characteristic of many alkylbenzene compounds

and results from the rearrangement of the benzylic cation to the highly stable tropylium ion.

Phenyl Cation (m/z 77): Loss of the entire propyl side chain can lead to the formation of the

phenyl cation.

Molecular Ion
[C₉H₁₂O]⁺•
m/z = 136

[M - CH₂OH]⁺
m/z = 105

(Base Peak)

- •CH₂OH [C₇H₇]⁺
m/z = 91

- CH₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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